molecular formula C16H12BrN3O3S B2601421 N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide CAS No. 923251-37-0

N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

Cat. No. B2601421
CAS RN: 923251-37-0
M. Wt: 406.25
InChI Key: UJUSMGIGYTWOQY-UHFFFAOYSA-N
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Description

This compound contains a thiazole ring, which is an important heterocycle in the world of chemistry . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Thiazole rings are known to participate in various types of reactions, including donor–acceptor, nucleophilic, and oxidation reactions .

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of this compound has been studied . The asymmetric unit consists of one formula unit of the title molecule and one water molecule . This compound’s structure is novel and has been reported for the first time .

Antimicrobial Activity

The compound has shown promising antimicrobial activity . Specifically, derivatives of the compound have shown significant activity against bacterial (Gram positive and Gram negative) and fungal species .

Antiproliferative Agents

The compound has potential as an antiproliferative agent . Certain derivatives of the compound have shown significant anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

Molecular Docking Studies

Molecular docking studies have been carried out to study the binding mode of active compounds with receptor . These studies have shown that certain derivatives of the compound have good docking scores within the binding pocket of selected proteins .

Drug Development

The thiazole moiety in the compound contributes to the development of various drugs and biologically active agents . Derivatives of the compound have shown high activity in seizure tests .

Antimicrobial Resistance

The compound has potential in combating antimicrobial resistance . Imidazole containing moiety in the compound has a unique position in heterocyclic chemistry .

Antibacterial Activity

The compound has shown antibacterial activity against Escherichia coli, Bacillus subtilis, and Staphylococcus aureus .

Anticancer Activity

The compound has potential as an anticancer agent . Certain derivatives of the compound have shown significant anticancer activity against breast cancer cell line .

Future Directions

The future directions for research and development involving this compound would depend on its potential applications. Thiazole-containing compounds are of interest in the development of various drugs and biologically active agents , so this could be a potential area of focus.

properties

IUPAC Name

N-[4-[2-(4-bromoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O3S/c17-10-3-5-11(6-4-10)18-14(21)8-12-9-24-16(19-12)20-15(22)13-2-1-7-23-13/h1-7,9H,8H2,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUSMGIGYTWOQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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